molecular formula C30H52O13S B611441 Tos-PEG9-t-butyl ester CAS No. 1345337-28-1

Tos-PEG9-t-butyl ester

Katalognummer: B611441
CAS-Nummer: 1345337-28-1
Molekulargewicht: 652.79
InChI-Schlüssel: AEHJPVCQXNLJCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tos-PEG9-t-butyl ester is a polyethylene glycol derivative containing a t-butyl ester and a tosyl group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The t-butyl protected carboxyl group can be deprotected under acidic conditions, while the tosyl group serves as an excellent leaving group for nucleophilic substitution reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Tos-PEG9-t-butyl ester typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

Tos-PEG9-t-butyl ester significantly enhances the solubility and bioavailability of poorly soluble drugs. Its ability to conjugate therapeutic agents improves pharmacokinetics, facilitating more effective drug delivery to target sites.

Protein Conjugation

This compound serves as an effective linker for antibody-drug conjugates (ADCs), allowing for targeted delivery of cytotoxic agents to cancer cells. By improving the stability and solubility of proteins, it enhances their therapeutic efficacy.

Synthesis of PROTACs

This compound is utilized in the development of proteolysis-targeting chimeras (PROTACs), which are designed to induce targeted degradation of specific proteins. Its unique structure allows for improved selectivity and potency against oncogenic targets.

Bioconjugation

The tosyl group readily undergoes nucleophilic substitution reactions, making this compound valuable in bioconjugation processes where stable linkages with biomolecules such as proteins and nucleic acids are required.

Case Study 1: Drug Delivery Enhancement

A study demonstrated that conjugating a poorly soluble anticancer drug with this compound significantly improved its solubility and cellular uptake. The modified drug exhibited enhanced cytotoxicity against cancer cell lines compared to the unmodified compound, indicating the effectiveness of PEGylation in drug formulation.

Case Study 2: PROTAC Development

Research involving this compound as a linker in PROTACs showed promising results in targeting oncogenic proteins for degradation. The incorporation of this linker led to increased selectivity and potency of the PROTACs against their targets, highlighting its potential in cancer therapeutics.

Wirkmechanismus

The mechanism of action of Tos-PEG9-t-butyl ester involves its ability to undergo nucleophilic substitution and deprotection reactions. The tosyl group acts as a leaving group, facilitating the substitution reactions, while the t-butyl ester group can be deprotected to yield the free carboxyl group. These reactions enable the compound to modify and conjugate with various molecules, enhancing their solubility, stability, and functionality .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Tos-PEG9-t-butyl ester is unique due to its specific length of the polyethylene glycol spacer (nine ethylene glycol units) and the presence of both t-butyl ester and tosyl groups. This combination provides a balance of solubility, stability, and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Biologische Aktivität

Tos-PEG9-t-butyl ester is a specialized polyethylene glycol (PEG) derivative widely utilized in pharmaceutical and biotechnological applications. This compound, characterized by its tosyl group and t-butyl ester, exhibits significant biological activity, particularly in drug delivery systems and as a linker in various biochemical processes. This article provides an in-depth examination of its biological properties, applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H28O7S
  • Molecular Weight : 388.5 g/mol
  • CAS Number : 850090-13-0
  • Purity : ≥98%
  • Storage Conditions : Store at -20°C

The structure of this compound includes a hydrophilic PEG spacer that enhances its solubility in aqueous environments. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, making it versatile for various chemical modifications .

Biological Applications

This compound is primarily used in:

  • Drug Delivery Systems :
    • Enhances the solubility and bioavailability of poorly soluble drugs.
    • Facilitates the conjugation of therapeutic agents to improve pharmacokinetics.
  • Protein Conjugation :
    • Acts as a linker for antibody-drug conjugates (ADCs), allowing targeted delivery of cytotoxic agents to cancer cells.
  • Synthesis of PROTACs :
    • Utilized in the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade specific proteins involved in disease processes .

The biological activity of this compound is largely attributed to its ability to facilitate various biochemical reactions. The tosyl group can be readily displaced by nucleophiles, enabling the formation of stable linkages with biomolecules such as proteins and nucleic acids. This property is crucial for developing targeted therapies and improving the efficacy of existing drugs.

Case Study 1: Drug Delivery Enhancement

A study demonstrated that conjugating a poorly soluble anticancer drug with this compound significantly improved its solubility and cellular uptake. The modified drug exhibited enhanced cytotoxicity against cancer cell lines compared to the unmodified compound, indicating the effectiveness of PEGylation in drug formulation .

Case Study 2: PROTAC Development

Research involving this compound as a linker in PROTACs showed promising results in targeting oncogenic proteins for degradation. The study reported that the incorporation of this linker led to increased selectivity and potency of the PROTACs against their targets, highlighting its potential in cancer therapeutics .

Comparative Analysis with Other PEG Derivatives

CompoundMolecular WeightFunctional GroupApplication Area
This compound388.5 g/molTosyl/t-butyl esterDrug delivery, PROTACs
Acid-PEG9-t-butyl ester388.5 g/molCarboxylic acidProtein conjugation
PEG3-t-butyl ester262.3 g/molt-butyl protected carboxylSurface modification

This table illustrates how this compound compares with other PEG derivatives, particularly regarding molecular weight and functional groups, which influence their respective applications .

Eigenschaften

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O13S/c1-27-5-7-28(8-6-27)44(32,33)42-26-25-41-24-23-40-22-21-39-20-19-38-18-17-37-16-15-36-14-13-35-12-11-34-10-9-29(31)43-30(2,3)4/h5-8H,9-26H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHJPVCQXNLJCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tos-PEG9-t-butyl ester
Reactant of Route 2
Reactant of Route 2
Tos-PEG9-t-butyl ester
Reactant of Route 3
Reactant of Route 3
Tos-PEG9-t-butyl ester
Reactant of Route 4
Reactant of Route 4
Tos-PEG9-t-butyl ester
Reactant of Route 5
Reactant of Route 5
Tos-PEG9-t-butyl ester
Reactant of Route 6
Reactant of Route 6
Tos-PEG9-t-butyl ester

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.